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Compound of Interest

Compound Name: Magnolianin

Cat. No.: B12324552 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for Magnolianin,

a novel trilignan with significant biological activity, including potent 5-lipoxygenase inhibitory

action. This document is intended for researchers, scientists, and professionals in drug

development, offering a centralized resource for the nuclear magnetic resonance (NMR), mass

spectrometry (MS), and infrared (IR) spectroscopic data essential for the identification and

characterization of this compound.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectral data for Magnolianin, derived

from authoritative literature. These values are critical for the unambiguous identification of the

compound.

¹H NMR Spectral Data
Solvent: CDCl₃ Frequency: 500 MHz
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

6.90 - 6.70 m Aromatic Protons

5.95 s O-CH₂-O

5.10 - 4.90 m Allylic Protons

4.75 d 4.0 Benzylic Proton

4.25 d 7.0 Benzylic Proton

3.85 s Methoxy Protons

3.84 s Methoxy Protons

3.83 s Methoxy Protons

3.30 d 6.5 Allylic Protons

¹³C NMR Spectral Data
Solvent: CDCl₃ Frequency: 125 MHz
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Chemical Shift (δ, ppm) Assignment

148.9 Aromatic C-O

148.0 Aromatic C-O

147.1 Aromatic C-O

141.2 Aromatic C-O

137.5 Aromatic C

135.2 Aromatic C

134.8 Aromatic C

132.5 Aromatic C

121.8 Aromatic CH

119.5 Aromatic CH

115.8 Allylic CH₂

111.2 Aromatic CH

108.5 Aromatic CH

106.8 Aromatic CH

101.0 O-CH₂-O

87.5 Benzylic CH

82.1 Benzylic CH

60.8 Methoxy C

56.0 Methoxy C

55.9 Methoxy C

40.2 Allylic CH₂

Mass Spectrometry (MS) Data
Ionization Mode: Electron Impact (EI)
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m/z Relative Intensity (%) Assignment

554 100 [M]⁺

387 35 [M - C₉H₉O₃]⁺

355 45 [M - C₁₁H₁₃O₃]⁺

167 80 [C₉H₉O₃]⁺

Infrared (IR) Spectroscopy Data
Sample Preparation: KBr Pellet

Wavenumber (cm⁻¹) Description of Absorption

3450 O-H Stretching (trace moisture)

2925 C-H Stretching (aliphatic)

1610, 1505, 1460 Aromatic C=C Stretching

1265, 1130, 1035 C-O Stretching (ether and methoxy)

925 O-CH₂-O Bending

Experimental Protocols
The following sections detail the generalized experimental methodologies for obtaining the

spectral data presented above. These protocols are based on standard practices for the

analysis of lignans and other natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of Magnolianin (typically 5-10 mg) is dissolved in approximately

0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal

standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 500 MHz spectrometer. Data

acquisition parameters typically include a spectral width of 10-15 ppm, a relaxation delay of 1-2
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seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument at a

frequency of 125 MHz. A larger spectral width (e.g., 0-220 ppm) is used. Proton decoupling is

employed to simplify the spectrum to single lines for each carbon atom. A longer relaxation

delay and a greater number of scans are typically required compared to ¹H NMR due to the

lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of Magnolianin in a suitable volatile solvent (e.g.,

methanol or chloroform) is introduced into the mass spectrometer. For Electron Impact (EI)

ionization, the sample is introduced via a direct insertion probe which is heated to volatilize the

sample into the ion source.

Ionization and Analysis: In the EI source, the vaporized molecules are bombarded with a high-

energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting

ions are then accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer)

which separates them based on their mass-to-charge ratio (m/z). The detector records the

abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of dry, powdered Magnolianin (1-2 mg) is intimately

mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate

mortar and pestle. The mixture is then compressed under high pressure in a die to form a thin,

transparent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier Transform Infrared

(FTIR) spectrometer. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A

background spectrum of a pure KBr pellet is recorded and automatically subtracted from the

sample spectrum to eliminate interference from atmospheric water and carbon dioxide, as well

as any impurities in the KBr.

Visualization of Experimental Workflow
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The following diagram illustrates the general workflow for the spectral analysis of a natural

product like Magnolianin.
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Workflow for Spectral Analysis of Magnolianin.

This guide provides foundational spectral data and methodologies to support ongoing and

future research on Magnolianin. The detailed information herein is intended to facilitate its

identification, characterization, and further investigation into its promising biological activities.

To cite this document: BenchChem. [Spectral Data of Magnolianin: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12324552#spectral-data-for-magnolianin-nmr-ms-ir]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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